![molecular formula C7H4FNO B11921933 4-Fluorobenzo[d]isoxazole CAS No. 1260751-84-5](/img/structure/B11921933.png)
4-Fluorobenzo[d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzo[d]isoxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities. The presence of a fluorine atom in the benzene ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynesThe reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . This method is efficient and yields high purity products, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ, H₂CrO₄, KMnO₄, O₂, γ-MnO₂, chloranil, and nitrosylsulfuric acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Isoxazole derivatives with various substituents.
Reduction: Isoxazolines.
Substitution: Fluorine-substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-Fluorobenzo[d]isoxazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Fluorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Isoxazole: A parent compound with similar structural features but without the fluorine atom.
2,1-Benzisoxazole: Another isoxazole derivative with a different substitution pattern on the benzene ring.
4-Chlorobenzo[d]isoxazole: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 4-Fluorobenzo[d]isoxazole is unique due to the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts . This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1260751-84-5 |
|---|---|
Formule moléculaire |
C7H4FNO |
Poids moléculaire |
137.11 g/mol |
Nom IUPAC |
4-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C7H4FNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
Clé InChI |
WIJSJASAYRSKBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NO2)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


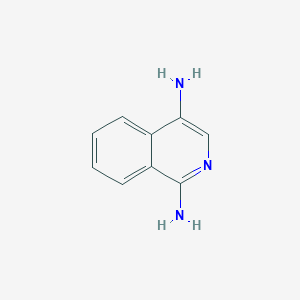
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
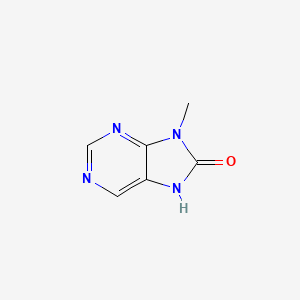
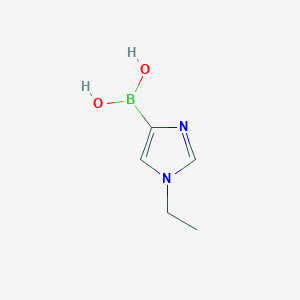


![3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B11921890.png)
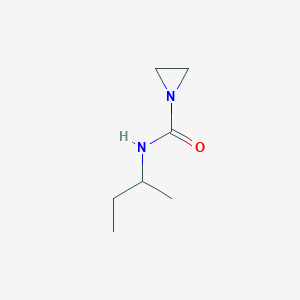

![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
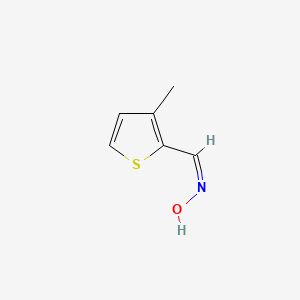
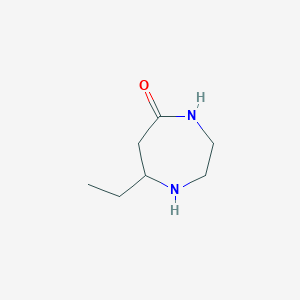
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
